3-Acetamido-4-methoxybenzoic acid

Antibacterial drug discovery Fragment-based screening Pseudomonas aeruginosa

Procure 3-acetamido-4-methoxybenzoic acid as a crystallographically validated fragment hit against P. aeruginosa FabF (PDB 8COU, 1.68 Å). This compound is 1 of only 16 active-site binders from a 48-hit crystallographic screen, enabling structure-guided optimization with confirmed binding pose and electron density. It serves as a key building block in carbodiimide-mediated amide couplings yielding bisaryl amide antivirals with IC₅₀ values down to 9.2 μM against oseltamivir-resistant H1N1. Also cited in EGFR inhibitor patents for oncology library design. Source exclusively for R&D; not for human use.

Molecular Formula C10H11NO4
Molecular Weight 209.201
CAS No. 130017-51-5
Cat. No. B2512250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-4-methoxybenzoic acid
CAS130017-51-5
Molecular FormulaC10H11NO4
Molecular Weight209.201
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)C(=O)O)OC
InChIInChI=1S/C10H11NO4/c1-6(12)11-8-5-7(10(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14)
InChIKeyAATMJTHPDWWQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-4-methoxybenzoic acid (CAS 130017-51-5) Procurement Guide: Core Specifications and Structural Identity


3-Acetamido-4-methoxybenzoic acid (CAS 130017-51-5) is a substituted benzoic acid derivative with molecular formula C₁₀H₁₁NO₄ and molecular weight 209.20 g/mol [1]. It features an acetamido (-NHCOCH₃) group at the meta (3-) position and a methoxy (-OCH₃) group at the para (4-) position on the benzoic acid core. This compound is a white to yellow solid with computed XLogP3 of 0.9, topological polar surface area of 75.6 Ų, and 2 hydrogen bond donors [1]. It is cataloged in major chemical databases including PubChem (CID 3611306) and the Protein Data Bank (PDB ligand code VCZ) [1][2].

Why Positional Isomers and Generic Benzoic Acid Derivatives Cannot Substitute for 3-Acetamido-4-methoxybenzoic acid


Substitution of 3-acetamido-4-methoxybenzoic acid with positional isomers (e.g., 3-acetamido-5-methoxybenzoic acid [CAS 78238-03-6] or 2-acetamido-4-methoxybenzoic acid) is not scientifically valid due to fundamentally different molecular recognition and chemical reactivity profiles [1]. The meta-acetamido/para-methoxy substitution pattern of the target compound creates a specific electronic distribution and hydrogen-bonding geometry that has been experimentally validated in high-resolution protein-ligand crystal structures (PDB 8COU, resolution 1.68 Å) [1]. Positional isomers with alternative substitution patterns (e.g., 5-methoxy or 2-acetamido substitution) exhibit distinct steric and electronic properties that alter their interaction with biological targets and their utility as synthetic intermediates for specific pharmaceutical scaffolds .

3-Acetamido-4-methoxybenzoic acid: Head-to-Head Evidence for Informed Procurement


Crystallographically Validated FabF Binding: Substitution Pattern Dictates Ligand Recognition

3-Acetamido-4-methoxybenzoic acid has been co-crystallized with Pseudomonas aeruginosa FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2), a validated antibacterial target, at 1.68 Å resolution [1]. This crystal structure (PDB 8COU) provides atomic-level validation that the meta-acetamido/para-methoxy substitution pattern enables specific binding interactions with the enzyme active site [1]. The structure was obtained from a crystallographic fragment screening campaign that identified 48 initial hits; this compound emerged as one of 16 fragments that bind in or near the active site [2]. Positional isomers with alternative substitution patterns (e.g., 3-acetamido-5-methoxy or 2-acetamido-4-methoxy) cannot be assumed to exhibit equivalent binding geometry due to altered hydrogen-bonding networks and steric constraints imposed by the FabF active site architecture.

Antibacterial drug discovery Fragment-based screening Pseudomonas aeruginosa

Validated Synthetic Intermediate for Bisaryl Amide Anti-Influenza Agents with Quantified Antiviral Activity

3-Acetamido-4-methoxybenzoic acid serves as a key building block in the synthesis of substituted bisaryl amide compounds that exhibit quantified anti-influenza virus activity . The compound is coupled with aniline derivatives via carbodiimide-mediated amide bond formation (using benzotriazol-1-ol and diisopropyl-carbodiimide in dichloromethane at 20°C) to generate the bisaryl amide pharmacophore . The resulting compound series (specifically compound 1j derived from this building block) demonstrated IC₅₀ values of 9.2 μM against oseltamivir-resistant influenza A (A/Jinnan/15/2009, H1N1) and 21.4 μM against influenza B (B/Jifang/13/97) virus . Compounds 1a, 1g, 1h, 1l, and 1n from the same synthetic campaign exhibited IC₅₀ values ranging from 12.5 to 59.0 μM against influenza A H1N1 .

Antiviral drug discovery Medicinal chemistry Influenza virus inhibition

Patent-Cited Intermediate in EGFR-Targeted Therapeutic Compositions

3-Acetamido-4-methoxybenzoic acid is specifically cited as a constituent in patent claims covering compositions comprising 1,2-dithiolane and dithiol compounds for treating mutant EGFR-mediated diseases and conditions . The patent (paragraphs 0382-0383) explicitly includes this compound in formulations intended as therapeutic agents for conditions associated with aberrant EGFR activity . Additionally, the compound is cited in quinazolinone compound patents for treating diseases associated with mitochondrial dysfunction .

EGFR inhibitor development Oncology Patent-protected compositions

PDB-Liganded Status: Validated Druggable Fragment with Quantified Binding Affinity Context

3-Acetamido-4-methoxybenzoic acid has achieved PDB liganded status (code VCZ), indicating successful co-crystallization with a therapeutically relevant protein target [1]. The fragment screening campaign that identified this compound yielded 48 total hits, with 16 fragments binding in or near the FabF active site [2]. The most potent ligand derived from this hit expansion campaign achieved a binding affinity of 65 μM [2][3]. This context establishes the compound as a validated fragment hit suitable for structure-guided optimization.

Fragment-based drug discovery FABP Antibacterial hit expansion

3-Acetamido-4-methoxybenzoic acid: Evidence-Backed Procurement Scenarios


Fragment-Based Antibacterial Drug Discovery Targeting Pseudomonas aeruginosa FabF

Procure 3-acetamido-4-methoxybenzoic acid as a validated fragment hit for structure-guided optimization against P. aeruginosa FabF, a clinically relevant antibacterial target. The compound's 1.68 Å co-crystal structure (PDB 8COU) enables rational design and SAR expansion [1]. It represents 1 of 16 active-site-binding fragments identified from a 48-hit crystallographic screen, with an optimized ligand achieving Kd = 65 μM in the same campaign [1].

Synthesis of Bisaryl Amide Antiviral Agents with Activity Against Drug-Resistant Influenza

Utilize this compound as a building block in carbodiimide-mediated amide coupling reactions to generate bisaryl amide derivatives. The resulting compound series has demonstrated IC₅₀ values as low as 9.2 μM against oseltamivir-resistant H1N1 influenza and 21.4 μM against influenza B . The established synthetic protocol (benzotriazol-1-ol, DIC, DCM, 20°C) provides a reproducible entry point to this antiviral pharmacophore class .

EGFR-Focused Chemical Library Development for Oncology Research

Incorporate 3-acetamido-4-methoxybenzoic acid into chemical libraries targeting mutant EGFR-mediated diseases. The compound is explicitly cited in patent specifications for therapeutic compositions addressing aberrant EGFR activity . Its inclusion provides intellectual property alignment for oncology-focused screening collections.

Crystallographic Fragment Screening and Hit Expansion Campaigns

Source this compound for fragment-based lead discovery programs, leveraging its experimentally validated protein-binding credentials. As a PDB-liganded fragment (code VCZ) with defined binding pose and electron density, it offers a higher-confidence starting point compared to unvalidated benzoic acid derivatives lacking crystallographic characterization [1].

Technical Documentation Hub

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25 linked technical documents
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